molecular formula C24H24N4OS B420115 N'-(4-tert-butylbenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide CAS No. 402840-91-9

N'-(4-tert-butylbenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide

Cat. No.: B420115
CAS No.: 402840-91-9
M. Wt: 416.5g/mol
InChI Key: FJZUFZMPDPSEQJ-MFKUBSTISA-N
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Description

N'-(4-tert-butylbenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide is a complex organic compound featuring a thieno[2,3-c]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(4-tert-butylbenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide typically involves multi-step organic reactions. One common method includes the condensation of 4-tert-butylbenzaldehyde with 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. Purification steps like recrystallization or chromatography are essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N'-(4-tert-butylbenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N'-(4-tert-butylbenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N'-(4-tert-butylbenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Celecoxib: A well-known pyrazole derivative with anti-inflammatory properties.

    Rimonabant: Another pyrazole-based compound used as an anti-obesity drug.

    Fezolamide: An antidepressant agent with a pyrazole core.

Uniqueness

N'-(4-tert-butylbenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide stands out due to its unique thieno[2,3-c]pyrazole structure, which imparts distinct chemical and biological properties

Properties

CAS No.

402840-91-9

Molecular Formula

C24H24N4OS

Molecular Weight

416.5g/mol

IUPAC Name

N-[(E)-(4-tert-butylphenyl)methylideneamino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide

InChI

InChI=1S/C24H24N4OS/c1-16-20-14-21(30-23(20)28(27-16)19-8-6-5-7-9-19)22(29)26-25-15-17-10-12-18(13-11-17)24(2,3)4/h5-15H,1-4H3,(H,26,29)/b25-15+

InChI Key

FJZUFZMPDPSEQJ-MFKUBSTISA-N

SMILES

CC1=NN(C2=C1C=C(S2)C(=O)NN=CC3=CC=C(C=C3)C(C)(C)C)C4=CC=CC=C4

Isomeric SMILES

CC1=NN(C2=C1C=C(S2)C(=O)N/N=C/C3=CC=C(C=C3)C(C)(C)C)C4=CC=CC=C4

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)NN=CC3=CC=C(C=C3)C(C)(C)C)C4=CC=CC=C4

Origin of Product

United States

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